2-デオキシ-4-エピ-プルケリン

概要

説明

Pseudoguaianolides are a class of sesquiterpene lactones characterized by an abnormal guaiane skeleton. This unique structure results from the migration of the C(4) methyl group to C(5) during biogenesis . These compounds are primarily found in the Asteraceae family and have been isolated from genera such as Ambrosia, Iva, and Parthenium .

科学的研究の応用

プセウドグアイアノライドは、科学研究で幅広い用途があります。

作用機序

プセウドグアイアノライドは、いくつかのメカニズムを通じて効果を発揮します。

NF-κB経路: p65サブユニットのシステイン残基に共有結合することにより、NF-κB経路を阻害します.

類似化合物:

グアイアノライド: グアイアン骨格におけるメチル基の位置がプセウドグアイアノライドとは異なります.

独自性: プセウドグアイアノライドは、異常なグアイアン骨格とエキソメチレンフラグメントの存在によりユニークであり、これは生物活性を担っているとされています 。 この構造的独自性により、特定の分子標的や経路と相互作用することができ、さまざまな科学的および医学的用途において貴重な存在となっています。

準備方法

合成経路と反応条件: プセウドグアイアノライドは、さまざまな方法で合成できます。一般的なアプローチの1つは、天然に存在するプセウドグアイアノライドであるダムシンから開始することです。 ダムシンは、Ambrosia arborescensから単離することができ、その後、レジオ選択的および立体選択的な合成修飾を施すことで、アンブロシン、イソダムシン、3α-ヒドロキシダムシンなどの他のプセウドグアイアノライドを生成することができます .

工業生産方法: プセウドグアイアノライドの工業生産は、通常、植物源からのダムシンの抽出とそれに続く化学修飾を伴います。 この方法は、Ambrosia arborescensからのダムシンの大量入手可能性により好まれています .

3. 化学反応解析

反応の種類: プセウドグアイアノライドは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基をカルボニル基に変換する反応。

還元: カルボニル基をヒドロキシル基に還元する反応。

置換: 分子上の特定の位置に異なる置換基を導入する反応。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、3α-アセトキシダムシンや11β,13-ジヒドロダムシンなどのダムシンのさまざまな誘導体が含まれます .

化学反応の分析

Types of Reactions: Pseudoguaianolides undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Introduction of different substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Jones reagent is commonly used for the selective oxidation of hydroxyl groups.

Reduction: Hydrogenation reactions using platinum oxide as a catalyst.

Substitution: Michael addition reactions involving nucleophiles such as sulfhydryl groups.

Major Products: The major products formed from these reactions include various derivatives of damsin, such as 3α-acetoxydamsin and 11β,13-dihydrodamsin .

類似化合物との比較

Guaianolides: Differ from pseudoguaianolides by the position of the methyl group in the guaiane skeleton.

Helenalin: A pseudoguaianolide known for its ability to alkylate enzymes and peptides.

Uniqueness: Pseudoguaianolides are unique due to their abnormal guaiane skeleton and the presence of an exo-methylene fragment, which is thought to be responsible for their biological activities . This structural uniqueness allows them to interact with specific molecular targets and pathways, making them valuable in various scientific and medical applications.

特性

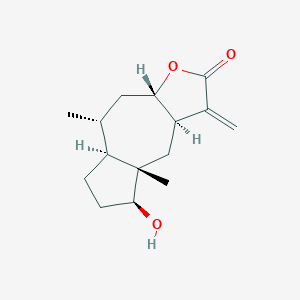

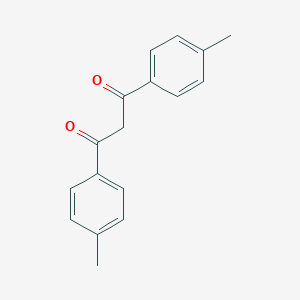

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-MBICNOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Desoxy-4-epi-pulchellin and where is it found?

A: 2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from several plant species, including Carpesium abrotanoides [, ], Inula helianthus-aquatica [], and Polygonum hydropiper [].

Q2: What analytical techniques are commonly used to identify and quantify 2-Desoxy-4-epi-pulchellin?

A: High-performance liquid chromatography (HPLC) is a primary method for both identification and quantification of 2-Desoxy-4-epi-pulchellin. One study utilized a Kromasil C18 column with a gradient elution of acetonitrile and water, detecting the compound using a photodiode array detector at 211 nm []. This method demonstrated good separation and linearity for 2-Desoxy-4-epi-pulchellin within a specific concentration range.

Q3: Has 2-Desoxy-4-epi-pulchellin demonstrated any promising biological activities?

A: Research on 2-Desoxy-4-epi-pulchellin and its derivatives has revealed potential in inhibiting the STAT3 signaling pathway []. This pathway is often dysregulated in various cancers, suggesting that targeting it could have therapeutic benefits. Additionally, synthetic derivatives of this compound have shown activity against colon cancer cells by inducing G2/M cell cycle arrest and cell death [].

Q4: What are the implications of 2-Desoxy-4-epi-pulchellin's activity against Trypanosoma brucei?

A: A study demonstrated that 2-Desoxy-4-epi-pulchellin exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. While its activity was moderate compared to other compounds in the study, it highlights the potential of this natural product and its derivatives for developing new treatments for parasitic diseases.

Q5: What research directions are being explored with 2-Desoxy-4-epi-pulchellin?

A: Current research focuses on understanding the structure-activity relationship (SAR) of 2-Desoxy-4-epi-pulchellin []. This involves synthesizing and evaluating various derivatives to identify structural modifications that enhance desired biological activities, such as STAT3 inhibition or anti-cancer effects. This information is crucial for optimizing lead compounds for potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)

![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)